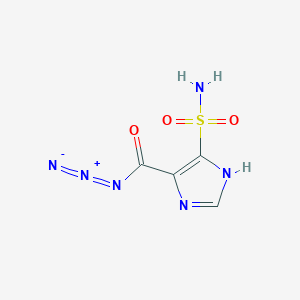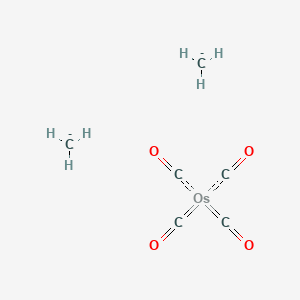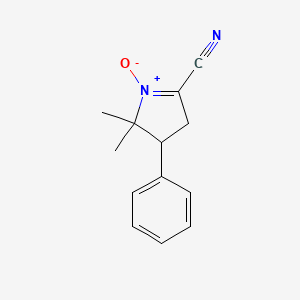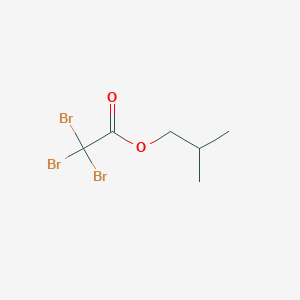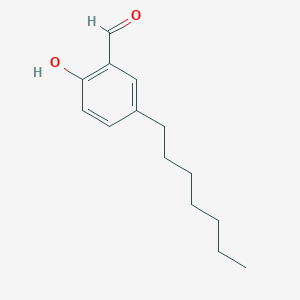
5-Heptyl-2-hydroxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Heptyl-2-hydroxybenzaldehyde: is an organic compound belonging to the class of hydroxybenzaldehydes It is characterized by a heptyl group attached to the benzene ring at the fifth position and a hydroxyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Heptyl-2-hydroxybenzaldehyde typically involves the formylation of a phenol derivative. One common method is the Reimer-Tiemann reaction, where phenol is treated with chloroform in the presence of a strong base like sodium hydroxide. This reaction introduces a formyl group ortho to the hydroxyl group, resulting in the formation of 2-hydroxybenzaldehyde. The heptyl group can then be introduced via Friedel-Crafts alkylation using heptyl chloride and a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-Heptyl-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base for ether formation or acyl chlorides for ester formation.
Major Products:
Oxidation: 5-Heptyl-2-hydroxybenzoic acid.
Reduction: 5-Heptyl-2-hydroxybenzyl alcohol.
Substitution: 5-Heptyl-2-methoxybenzaldehyde (ether) or 5-Heptyl-2-acetoxybenzaldehyde (ester).
Aplicaciones Científicas De Investigación
Chemistry: 5-Heptyl-2-hydroxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways involving aldehydes and phenolic compounds.
Medicine: Potential applications in medicine include the development of new drugs and therapeutic agents. The compound’s ability to undergo various chemical reactions makes it a versatile building block for drug synthesis.
Industry: In the industrial sector, this compound can be used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Heptyl-2-hydroxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways and cellular processes, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
2-Hydroxybenzaldehyde (Salicylaldehyde): Lacks the heptyl group, making it less hydrophobic and potentially less effective in certain applications.
5-Methyl-2-hydroxybenzaldehyde: Contains a methyl group instead of a heptyl group, resulting in different chemical and physical properties.
5-tert-Butyl-2-hydroxybenzaldehyde: Features a bulky tert-butyl group, which can influence its reactivity and interactions with other molecules.
Uniqueness: 5-Heptyl-2-hydroxybenzaldehyde stands out due to its long heptyl chain, which imparts unique hydrophobic characteristics This property can enhance its solubility in non-polar solvents and its ability to interact with hydrophobic regions of biological molecules
Propiedades
Número CAS |
59661-87-9 |
|---|---|
Fórmula molecular |
C14H20O2 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
5-heptyl-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C14H20O2/c1-2-3-4-5-6-7-12-8-9-14(16)13(10-12)11-15/h8-11,16H,2-7H2,1H3 |
Clave InChI |
FYUJLFRLDGSXBN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=CC(=C(C=C1)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


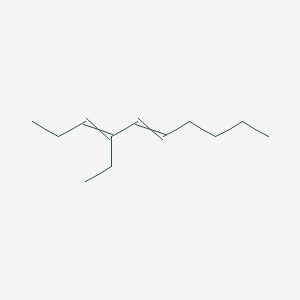
![5-(But-2-en-2-yl)-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14615978.png)
![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine](/img/structure/B14615981.png)


![2-[(2-Fluorophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616007.png)
